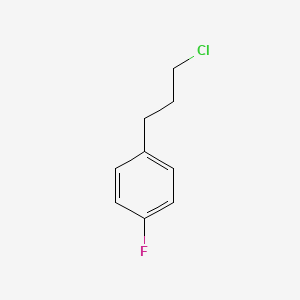

1-(3-Chloropropyl)-4-fluorobenzene

Beschreibung

Significance of Halogenated Aliphatic and Aromatic Moieties in Contemporary Organic Synthesis

Halogenated organic compounds, encompassing both aliphatic and aromatic structures, are fundamental to modern organic synthesis. The introduction of halogen atoms (F, Cl, Br, I) into an organic framework significantly alters the molecule's physical, chemical, and biological properties. youtube.com

Halogenated aliphatic hydrocarbons are widely used as solvents, refrigerants, and, critically, as chemical intermediates. iloencyclopaedia.org Their utility in synthesis often stems from the halogen atom's ability to act as a good leaving group in nucleophilic substitution reactions or to facilitate elimination reactions to form alkenes. exam-corner.comresearchgate.net The diverse reactivity of halogenated aliphatics makes them essential precursors in the production of pharmaceuticals, agrochemicals, and polymers. ascensusspecialties.comnih.gov

Similarly, halogenated aromatic hydrocarbons serve as crucial intermediates in the synthesis of a vast array of products, including dyes, pharmaceuticals, and agrochemicals. numberanalytics.comiloencyclopaedia.org The halogen atom on an aromatic ring influences the ring's reactivity towards electrophilic substitution and enables participation in various cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are powerful methods for forming carbon-carbon bonds. wikipedia.org The nature of the halogen and its position on the ring dictate the reaction's course and selectivity. numberanalytics.com The incorporation of fluorine, in particular, can enhance a molecule's metabolic stability and binding affinity, a feature highly sought after in drug discovery. epa.gov

Unique Structural Features and Synthetic Versatility of 1-(3-Chloropropyl)-4-fluorobenzene

The structure of this compound is characterized by two distinct halogenated parts: the 4-fluorophenyl ring and the 3-chloropropyl chain. This bifunctionality is the source of its synthetic versatility.

The fluorine atom at the para-position of the benzene (B151609) ring is an electron-withdrawing group, which modulates the electronic properties of the aromatic system. The propyl chain provides a flexible three-carbon linker, and the terminal chlorine atom serves as a reactive site for nucleophilic substitution. This allows the 3-chloropropyl group to function as an effective alkylating agent, enabling the introduction of the fluorophenylpropyl moiety into other molecules through reactions with nucleophiles like amines, alkoxides, or thiols.

While specific documented reactions for this exact compound are sparse, its reactivity can be inferred from its structure. The chloropropyl chain is expected to readily undergo substitution reactions. The fluorobenzene (B45895) ring, while generally less reactive in cross-coupling reactions than its bromo- or iodo- counterparts, can still participate in such transformations under specific catalytic conditions. For instance, the related compound 4-bromofluorobenzene is a standard substrate for cross-coupling reactions and is used to form Grignard reagents for synthesizing compounds containing a 4-fluorophenyl group. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 64747-82-6 | epa.gov |

| Molecular Formula | C₉H₁₀ClF | epa.gov |

| Average Molecular Mass | 172.63 g/mol | epa.gov |

| Monoisotopic Mass | 172.045506 g/mol | epa.gov |

Overview of Key Research Domains and Methodological Approaches

Given its structure, this compound is primarily utilized as an intermediate in multi-step organic syntheses. Its key research domains are centered on the preparation of target molecules for the pharmaceutical and agrochemical industries. The presence of the fluorophenyl group is particularly significant in medicinal chemistry, where fluorine substitution is a common strategy to improve a drug candidate's metabolic profile and binding efficacy.

The methodological approaches involving this compound are typical of synthetic organic chemistry. Key transformations would include:

Nucleophilic Substitution: Reaction of the chloropropyl chain with various nucleophiles to build more complex structures.

Friedel-Crafts Reactions: The fluorobenzene ring could potentially be further functionalized via electrophilic substitution, although the deactivating nature of the fluorine atom must be considered.

Metal-Catalyzed Cross-Coupling: While challenging, direct C-F bond activation or C-H activation of the ring could be employed for advanced synthetic applications.

In essence, this compound serves as a valuable scaffold, providing a fluorinated aromatic ring and a reactive alkyl chain that can be elaborated upon to access a diverse range of complex chemical entities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chloropropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGVMGXKGNKRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513291 | |

| Record name | 1-(3-Chloropropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64747-82-6 | |

| Record name | 1-(3-Chloropropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor to Structurally Diverse Aromatic and Heterocyclic Compounds

The compound is a foundational starting material for creating a multitude of more complex aromatic and heterocyclic structures. The reactive chloropropyl group allows for the introduction of the 4-fluorophenylpropyl moiety into various molecular scaffolds.

Heterocyclic compounds, particularly those containing nitrogen, sulfur, or oxygen, are of immense interest in medicinal chemistry and materials science. researchgate.netmdpi.comthieme.deorganic-chemistry.orgnih.govmdpi.com The electrophilic nature of the chloropropyl chain in 1-(3-chloropropyl)-4-fluorobenzene makes it an excellent reactant for forming these crucial ring systems through alkylation of appropriate nucleophiles.

Nitrogen Heterocycles: The compound readily undergoes N-alkylation reactions with primary or secondary amines. This reaction is a cornerstone for building various nitrogen-containing rings. For instance, reaction with a piperidine (B6355638) derivative is a key step in the synthesis of neuroleptic agents like Haloperidol, which contains a 4-fluorophenylpropyl group attached to the piperidine nitrogen. google.comnih.gov This highlights the importance of the 4-fluorophenylpropyl scaffold in pharmacologically active molecules.

Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles can be achieved through the alkylation of alcohol or phenol (B47542) nucleophiles. For example, reacting 4-fluorophenol (B42351) with 3-chloropropanol, a related alkylating agent, yields 3-(4-fluorophenoxy)propan-1-ol. nih.gov This intermediate can then undergo intramolecular cyclization to form an oxygen-containing ring. This demonstrates a viable pathway for creating oxygen heterocycles that incorporate the fluorophenyl group.

Sulfur Heterocycles: In a similar fashion, S-alkylation of thiols with this compound provides thioethers. These resulting structures are precursors that can be further elaborated to form sulfur-containing heterocycles such as thiomorpholines or tetrahydrothiophenes. The reactivity of fluorinated sulfur-containing heterocycles is an area of active research. epa.gov

| Heterocycle Type | Nucleophile Example | Resulting Linkage | Potential Product Class |

| Nitrogen | Piperidine | C-N | Antipsychotics (e.g., Haloperidol analogues) google.comnih.gov |

| Oxygen | 4-Fluorophenol | C-O | Aryloxypropanol derivatives nih.gov |

| Sulfur | Thiophenol | C-S | Phenylthiopropyl derivatives |

The construction of fused polycyclic systems often relies on intramolecular cyclization reactions, where two parts of the same molecule react to form a new ring. nih.govrsc.org While direct intramolecular Friedel-Crafts alkylation of this compound onto its own aromatic ring is challenging, it can be modified to create precursors for such cyclizations. By converting the chloro group to a different functionality, such as a carboxylic acid or an amine, and then coupling it with a suitable reaction partner, intermediates can be formed that are primed for intramolecular reactions to build fused ring systems. This strategic functionalization allows chemists to design and construct complex, multi-ring architectures.

Application in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to screen for new biological activities. cam.ac.uknih.govnih.gov The structure of this compound is well-suited for this approach as it possesses distinct points for diversification.

The reactive chloropropyl chain can be reacted with a wide variety of nucleophiles (amines, alcohols, thiols, etc.) to introduce a diverse set of functional groups and structural motifs. The fluorophenyl ring provides a second site for modification, either through substitution reactions on the ring itself or by using different substituted phenylpropyl chlorides as starting materials. This "build/couple/pair" strategy allows for the rapid generation of a large library of related but structurally distinct compounds from a common scaffold. frontiersin.org Such libraries are invaluable in drug discovery for identifying novel hit compounds against biological targets. nih.govfrontiersin.org

Contribution to the Development of Novel Fluorine-Containing Building Blocks

Fluorinated organic compounds are critically important in pharmaceuticals and agrochemicals, as the inclusion of fluorine can dramatically alter a molecule's physical and biological properties, such as metabolic stability and binding affinity.

This compound is not only a useful building block in its own right but also serves as a precursor for other, more advanced fluorine-containing synthons. For example, a closely related compound, 3-(4-fluorophenoxy)propan-1-ol, can be converted into its corresponding mesylate, 3-(4-fluorophenoxy)propyl methane (B114726) sulfonate. nih.gov This mesylate is a more reactive alkylating agent than the original chloride, making it a new and valuable building block for more challenging synthetic transformations. The ability to transform the chloropropyl group into other functionalities (e.g., iodide, azide, tosylate) expands the toolbox of fluorine-containing intermediates available to synthetic chemists.

| Original Building Block | Derived Building Block | Advantage |

| This compound | 1-(3-Iodopropyl)-4-fluorobenzene | Increased reactivity (better leaving group) |

| 3-(4-Fluorophenoxy)propan-1-ol | 3-(4-Fluorophenoxy)propyl mesylate | Highly reactive alkylating agent nih.gov |

| This compound | 1-Azido-3-(4-fluorophenyl)propane | Precursor for "click" chemistry or reduction to amine |

Utility in Radiosynthesis as an Intermediate for Labeled Probes (e.g., F-18)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (F-18). uchicago.edu The 4-fluorophenylpropyl scaffold, found in this compound, is a key structural element in several important PET probes.

The compound serves as a vital intermediate for the synthesis of these F-18 labeled molecules. The standard method for introducing F-18 involves nucleophilic substitution of a precursor molecule containing a good leaving group. nih.govnih.gov While the chlorine atom can act as a leaving group, it is more common to first convert it to a more reactive group, such as a tosylate or mesylate. This precursor is then reacted with [¹⁸F]fluoride to produce the final PET tracer. This multi-step approach allows for the efficient and high-yield production of radiolabeled probes. nih.govjohnshopkins.edumdpi.com For example, tracers like [¹⁸F]FP-β-CIT, which contains a 3-[¹⁸F]fluoropropyl group, are synthesized using this methodology for imaging the dopamine (B1211576) transporter in the brain. nih.gov The synthesis of [¹⁸F]haloperidol for imaging dopamine D2 receptors also relies on precursors containing the fluorophenylpropyl moiety. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Research on 1 3 Chloropropyl 4 Fluorobenzene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the reaction mechanisms involved in the synthesis of 1-(3-Chloropropyl)-4-fluorobenzene. Both ¹H and ¹³C NMR provide detailed structural information, while ¹⁹F NMR is particularly valuable for probing the electronic environment of the fluorine atom on the aromatic ring.

In the context of a Friedel-Crafts acylation of fluorobenzene (B45895) with 3-chloropropionyl chloride, NMR is used to follow the transformation of reactants to products. The mechanism involves the formation of an acylium ion, which then attacks the fluorobenzene ring. masterorganicchemistry.comyoutube.com The regioselectivity of this electrophilic aromatic substitution is a key aspect that can be determined by NMR analysis of the product mixture. The fluorine atom is an ortho-, para- director, leading to the potential formation of two isomers. However, due to steric hindrance, the para-substituted product, 1-(3-chloro-1-oxopropyl)-4-fluorobenzene, is typically favored.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum of the acylated intermediate would show characteristic signals for the aromatic protons, with splitting patterns indicating their relative positions. The methylene (B1212753) protons of the chloropropyl chain would also exhibit distinct chemical shifts and coupling patterns. Upon reduction of the ketone to form this compound, the signals for the protons adjacent to the carbonyl group would shift significantly upfield.

¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the ketone intermediate has a characteristic downfield chemical shift (around 190-200 ppm), which disappears upon reduction and is replaced by a signal for a methylene carbon at a much higher field.

¹⁹F NMR: ¹⁹F NMR is highly sensitive to changes in the electronic structure of the fluorinated ring. The chemical shift of the fluorine atom would change depending on the substituent at the para position. This can be used to monitor the conversion of fluorobenzene to the acylated product and subsequently to the final alkylated product.

Mechanistic studies may also involve the use of advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in the final product and any isolated intermediates or byproducts.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds

| Compound | Aromatic Protons | -CH₂-CO- / -CH₂-Ar | -CH₂-CH₂- | -CH₂-Cl |

| 1-(3-chloro-1-oxopropyl)-4-fluorobenzene | 7.1-8.1 | 3.2-3.4 | - | 3.8-4.0 |

| This compound | 6.9-7.2 | 2.6-2.8 | 1.9-2.1 | 3.5-3.7 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful technique for identifying reaction intermediates and characterizing the final products and any impurities. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a comprehensive profile of the reaction mixture.

In the synthesis of this compound, mass spectrometry can be used to detect the molecular ions of the starting materials, the acylated intermediate, and the final product, confirming their molecular weights. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition of the molecules.

Identification of Reaction Intermediates:

The primary intermediate in the Friedel-Crafts acylation is the acylium ion (F-C₆H₄-CO-CH₂-CH₂⁺). While this species is highly reactive and often not directly observable under normal MS conditions, its presence can be inferred from the reaction products. Other potential intermediates or byproducts that could be identified by MS include products of intramolecular cyclization, which can occur under certain conditions. google.commasterorganicchemistry.com

Table 2: Expected m/z Values for Key Species in Mass Spectrometry

| Compound / Intermediate | Formula | Expected m/z (Molecular Ion [M]⁺) |

| Fluorobenzene | C₆H₅F | 96.04 |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 125.96 (isotope pattern for 2 Cl) |

| 1-(3-chloro-1-oxopropyl)-4-fluorobenzene | C₉H₈ClFO | 186.02 (isotope pattern for 1 Cl) |

| This compound | C₉H₁₀ClF | 172.05 (isotope pattern for 1 Cl) |

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to distinguish between isomers and confirm the structure of the final product.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for monitoring the progress of a reaction and for assessing the purity of the final product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods.

Reaction Monitoring:

By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC or HPLC, the disappearance of starting materials and the appearance of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts. For instance, in the Friedel-Crafts acylation of fluorobenzene, GC analysis can be used to monitor the consumption of fluorobenzene and the formation of the para-substituted ketone. sapub.org

Purity Assessment:

After the reaction is complete and the product has been isolated, GC or HPLC is used to determine its purity. By comparing the peak area of the main product to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. These techniques can also detect and quantify any remaining starting materials or byproducts. A study on a related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, demonstrated the use of LC-MS/MS for the quantification of process-related impurities at very low levels (ppm). researchgate.net This highlights the sensitivity and power of modern chromatographic methods for purity assessment.

Table 3: Chromatographic Methods for Analysis of this compound Synthesis

| Technique | Stationary Phase (Typical) | Mobile Phase / Carrier Gas | Detection | Application |

| GC | 5% Phenyl Polysiloxane | Helium | FID, MS | Reaction monitoring, Purity assessment |

| HPLC | C18 | Acetonitrile/Water | UV, MS | Purity assessment, Quantification of impurities |

In Situ Spectroscopic Methods for Real-Time Reaction Progress Monitoring

In situ spectroscopic methods allow for the real-time monitoring of a chemical reaction as it occurs, without the need for sampling. This provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering a deeper understanding of the reaction kinetics and mechanism.

For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy could be a valuable tool. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the vibrational spectra of the reaction mixture can be recorded continuously.

Application of In Situ FTIR:

Table 4: Key Infrared Frequencies for In Situ Monitoring

| Functional Group | Compound Type | Approximate Wavenumber (cm⁻¹) | Change During Reaction |

| C=O stretch | Acyl Chloride | 1785 | Decreases |

| C=O stretch | Aromatic Ketone | 1685 | Increases then Decreases (during reduction) |

| C-H stretch (aromatic) | Fluorobenzene | 3000-3100 | Changes in pattern |

| C-H stretch (aliphatic) | Product | 2850-2960 | Increases |

Theoretical and Computational Chemistry Investigations of this compound: A Comprehensive Analysis

Emerging Research Directions and Future Prospects for 1 3 Chloropropyl 4 Fluorobenzene

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of 1-(3-chloropropyl)-4-fluorobenzene is achievable through several methods, including the alkylation of fluorobenzene (B45895). This process, however, requires careful control of reaction conditions to prevent side reactions. An alternative, multi-step approach involves the halogenation of 1-(3-bromopropyl)-4-fluorobenzene (B1285300), which allows for more precise control. chemicalbook.com Research is ongoing to develop more sustainable and environmentally friendly synthetic protocols. One promising area is the use of water-driven, copper-free click chemistry, which utilizes a reusable and economical zinc-based heterogeneous catalyst. rsc.org This method has been successfully applied to the synthesis of various triazoles and demonstrates high efficiency and adherence to green chemistry principles, as indicated by a high eco-score and low E-factor values. rsc.org These advancements suggest a potential shift towards cleaner and more efficient manufacturing processes for this compound and its derivatives.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of reactions involving this compound. While traditional methods may use Lewis acids like aluminum chloride, these can lead to undesirable side reactions. The exploration of milder bases is preferred for alkylation to improve yield and purity.

Recent advancements in catalysis offer promising alternatives. For instance, zinc-based heterogeneous catalysts have been shown to be effective for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in a one-pot, multicomponent reaction without the need for a base or reducing agents. rsc.org This marks the first reported use of zinc oxide nanoparticles for this type of synthesis and demonstrates superior catalytic efficiency compared to other zinc-based catalysts. rsc.org Furthermore, metal-catalyzed hydrofunctionalization reactions of alkynes, while complex, are being explored with catalysts based on noble metals like palladium, rhodium, and iridium to achieve high yields and complete regio- and stereocontrol in the synthesis of various functionalized olefins and heterocyclic compounds. mdpi.com The ongoing research into new catalytic systems, including those for Suzuki-Miyaura coupling reactions, aims to provide more efficient and selective synthetic routes for compounds derived from precursors like 1-bromo-4-fluorobenzene. sigmaaldrich.com

Design and Synthesis of Advanced Building Blocks for Complex Molecular Architectures

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its utility is demonstrated in the preparation of a variety of derivatives, including those where the chlorine atom is substituted by nucleophiles like amines, thiols, or alkoxides. This adaptability makes it a key intermediate in the production of specialty chemicals and materials.

The broader field of organic synthesis is increasingly focused on creating advanced building blocks for constructing intricate molecular architectures. lifechemicals.comnih.gov For example, fluorinated cycloalkyl building blocks are sought after in drug discovery for their ability to influence key physicochemical properties. nih.gov Similarly, commercially available compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid are used as starting materials for the synthesis of various heterocyclic scaffolds. nih.gov The development of multigram synthesis methods for building blocks like 3-fluorinated cyclobutanes further expands the toolbox for medicinal chemists. researchgate.net The strategic use of such building blocks enables the construction of complex natural products and diverse chemical libraries for drug discovery and materials science. lifechemicals.comsciencedaily.com

Integration with Automation and High-Throughput Experimentation in Organic Synthesis

The integration of automation and high-throughput experimentation (HTE) is revolutionizing organic synthesis, enabling the rapid screening and optimization of reactions. nih.govpurdue.edu HTE allows for a large number of experiments to be conducted in parallel, significantly increasing laboratory productivity and reducing the amount of starting material required. nih.gov This is particularly beneficial for optimizing complex reactions, such as the nucleophilic aromatic substitution (SNAr) reactions, where thousands of unique reaction conditions can be evaluated in a short period. nih.gov

The data generated from HTE can be analyzed using specialized software to identify the most promising conditions for scaling up to continuous flow synthesis. nih.govpurdue.edu This approach has been successfully used to optimize reactions for the synthesis of active pharmaceutical ingredients. purdue.edu The combination of HTE with artificial intelligence and machine learning models further accelerates the discovery of novel compounds by prioritizing promising candidates for experimental validation. sptlabtech.com This iterative cycle of virtual screening and experimental testing enhances the efficiency of chemical exploration and the optimization of reaction conditions. sptlabtech.com Automated ultra-high throughput experimentation (uHTE) takes this a step further by executing over 1500 experiments at the nanomolar scale, which not only speeds up the design-make-test cycle but also promotes sustainability by minimizing waste. sptlabtech.com

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology (excluding clinical applications)

The unique properties of this compound and its derivatives open up various interdisciplinary research opportunities, particularly in materials science and chemical biology, beyond the scope of clinical applications. In materials science, this compound and its analogs can serve as building blocks for the synthesis of novel polymers and specialty materials. For instance, related bromo-functionalized benzene (B151609) compounds are used in creating materials with specific electronic and optical properties. bldpharm.com The development of "foldectures," which are crystalline peptidic materials with complex, self-assembled architectures, showcases how molecular building blocks can lead to materials with unique properties like anisotropic magnetic susceptibility. nih.gov

In the realm of chemical biology, this compound can be used to develop bioactive molecules for studying biological pathways and mechanisms. The fluorinated and chloropropyl groups provide handles for further chemical modification, allowing for the creation of probes to investigate biological systems. The principles of using building blocks to create complex functional molecules are central to this field, as demonstrated by the synthesis of complex natural products to understand their biological roles. sciencedaily.com

Q & A

Q. How to design a stability study for this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.